molecular formula C9H19NO4S2 B2977084 1-(Butylsulfonyl)-3-(methylsulfonyl)pyrrolidine CAS No. 1448069-21-3

1-(Butylsulfonyl)-3-(methylsulfonyl)pyrrolidine

Cat. No.: B2977084
CAS No.: 1448069-21-3
M. Wt: 269.37
InChI Key: XXODSURPBVWHLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Butylsulfonyl)-3-(methylsulfonyl)pyrrolidine is a chemical compound that has been studied for its potential use in scientific research. This compound has been found to have various biochemical and physiological effects that make it a promising candidate for further investigation. In

Scientific Research Applications

Pharmacological Applications

One area of research involves the investigation of compounds with sulfone groups for their pharmacological effects. For example, studies on anticoagulants and platelet activation inhibitors highlight the potential of sulfone derivatives in treating conditions requiring modulation of blood coagulation and platelet function. MD 805, a compound with a sulfone group, has been evaluated for its efficacy as an anticoagulant in patients undergoing maintenance hemodialysis. It showed promise in maintaining anticoagulation therapy without causing a significant increase in proteins released as a result of platelet activation, suggesting sulfone derivatives' utility in developing safer anticoagulation therapies (Matsuo et al., 1986).

Environmental Science

In environmental science, the study of sulfone-containing pollutants provides insights into the impact of industrial chemicals on human health and ecosystems. Research on polyfluorinated sulfonamides and sulfone metabolites of polychlorinated biphenyls (PCBs) and DDE highlights the widespread presence of these compounds in the environment and their potential health implications. Such studies are crucial for developing policies and technologies for pollution control and remediation (Shoeib et al., 2005).

Mechanism of Action

Properties

IUPAC Name

1-butylsulfonyl-3-methylsulfonylpyrrolidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO4S2/c1-3-4-7-16(13,14)10-6-5-9(8-10)15(2,11)12/h9H,3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXODSURPBVWHLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)N1CCC(C1)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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